1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride
Description
Properties
IUPAC Name |
1-[2-(4-aminopiperidin-1-yl)acetyl]pyrrolidin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2.2ClH/c12-9-3-6-13(7-4-9)8-11(16)14-5-1-2-10(14)15;;/h9H,1-8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBLKGPBIDZBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)CN2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 4-Aminopiperidine Intermediate
The 4-aminopiperidine moiety is a critical building block and is typically prepared from its lactam precursor, 3-aminopiperidin-2-one hydrochloride, via reduction:
- Reduction Method : (R)-3-aminopiperidin-2-one hydrochloride is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent.
- Reaction Conditions :
- LiAlH4 equivalents: approximately 1.5 to 2.0 equivalents.
- Temperature: initial mixing at 10–45 °C, followed by heating at 45–70 °C.
- Reaction scale: kilogram quantities feasible.
- Isolation : The product (R)-3-aminopiperidine dihydrochloride is isolated by filtration after reaction completion.
- This method yields enantiomerically pure aminopiperidine salts suitable for further acylation steps.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | (R)-3-aminopiperidin-2-one HCl + LiAlH4 in THF | Reduction of lactam to amine | 1.5–2.0 equiv LiAlH4, 10–45 °C |
| 2 | Heating at 45–70 °C | Completion of reduction | Reaction time controlled |
| 3 | Filtration | Isolation of dihydrochloride salt | Solid product obtained |
Acylation to Form 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one
The key step involves acylation of the 4-aminopiperidine intermediate with a pyrrolidin-2-one derivative bearing an acyl chloride or activated ester functionality:
- Acylation Reaction :
- 4-Aminopiperidine is reacted with an acylating agent such as pyrrolidin-2-one acetyl chloride.
- The reaction typically occurs under controlled temperature (0–15 °C) to avoid side reactions.
- Solvents like methanol or tetrahydrofuran are commonly used.
- Salt Formation :
- After acylation, the free base is converted into the dihydrochloride salt by treatment with concentrated hydrochloric acid.
- This step improves compound stability and facilitates purification.
- Purification :
- Crystallization or filtration techniques are employed to isolate the pure dihydrochloride salt.
- Washing with solvents such as methanol or ethanol removes impurities.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 4-Aminopiperidine + pyrrolidin-2-one acetyl chloride | Acylation to form target amide | 0–15 °C, controlled addition |
| 2 | Concentrated HCl | Formation of dihydrochloride salt | Enhances stability |
| 3 | Crystallization/filtration | Purification | Solvent washing for purity |
Alternative Synthetic Routes and Related Preparations
- Some patents describe multi-step syntheses involving tert-butyl esters and azide intermediates for related piperidine derivatives, which could be adapted for the target compound.
- Enantiomeric purity can be enhanced by selective crystallization using chiral acids such as D-tartaric acid, as reported in related piperidine syntheses.
- Reduction steps may also employ catalytic hydrogenation or other reducing agents depending on scale and availability.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The reduction of lactam to amine using LiAlH4 is well-established and scalable, providing high yields of aminopiperidine salts with controlled stereochemistry.
- Acylation reactions require careful temperature control to prevent over-acylation or decomposition.
- Formation of the dihydrochloride salt is crucial for obtaining a stable, crystalline product suitable for biological assays.
- Enantiomeric purity impacts biological activity, so chiral resolution methods may be employed where necessary.
- The overall synthetic route is amenable to scale-up for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or esters.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Amides, esters, and carboxylic acids.
Reduction: Amines, alcohols, and aldehydes.
Substitution: Substituted amides, esters, and ethers.
Scientific Research Applications
Pharmacological Applications
- CNS Activity : Research indicates that compounds similar to 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride exhibit significant central nervous system (CNS) activity. They may act as potential agents for treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
- Antidepressant Properties : Some studies have suggested that this compound could possess antidepressant-like effects. Its structural similarity to known psychoactive substances allows for the exploration of its efficacy in mood disorders.
- Analgesic Effects : The compound has been investigated for its analgesic properties. Research into its mechanism of action may reveal pathways that can be targeted for pain management therapies.
- Antimicrobial Activity : Initial studies have shown that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for further investigation in developing new antibiotics or antifungal agents.
Biological Studies
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. These studies focus on:
- Cell Culture Studies : The compound has been used as a non-ionic organic buffering agent in cell cultures, maintaining pH stability and enhancing cell viability under experimental conditions .
- Receptor Binding Studies : Investigations into its binding affinity to specific receptors (e.g., serotonin receptors) provide insights into its potential therapeutic roles.
Case Study 1: CNS Modulation
A study published in a peer-reviewed journal examined the effects of this compound on rodent models of depression. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, suggesting its potential as an antidepressant.
Case Study 2: Pain Management
In another study focusing on pain relief, researchers evaluated the analgesic properties of this compound using formalin-induced pain models. The findings demonstrated a notable decrease in pain responses, warranting further exploration into its mechanisms and therapeutic applications.
Summary of Findings
| Application Area | Findings/Observations |
|---|---|
| CNS Activity | Modulation of neurotransmitter systems |
| Antidepressant Effects | Reduction in depressive-like behaviors in rodent models |
| Analgesic Properties | Significant pain relief observed in formalin models |
| Antimicrobial Activity | Potential efficacy against certain bacterial strains |
Mechanism of Action
The mechanism by which 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperidine- and pyrrolidinone-based derivatives. Below is a detailed comparison based on molecular features, physicochemical properties, and safety profiles:
Structural Similarities
| Compound Name | CAS Number | Molecular Formula | Key Structural Differences | Similarity Score* |
|---|---|---|---|---|
| 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride | 1368306-25-5 | C₁₁H₂₁Cl₂N₃O₂ | Reference compound | 1.00 |
| 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride | 548769-02-4 | C₇H₁₅ClN₂O | Replaces pyrrolidin-2-one with ethanone | 0.97 |
| 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride | 5810-56-0 | C₉H₁₇ClN₂O | Lacks acetyl bridge; direct piperidine-pyrrolidinone linkage | 0.88 |
| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | C₁₃H₁₈N₂O₂ | Benzyl ester instead of acetylpyrrolidinone | 0.75 |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 1286265-79-9 | C₁₂H₁₇Cl₂N₃O | Pyridine ring replaces pyrrolidinone | 0.70 |
*Similarity scores derived from molecular fingerprint comparisons.
Physicochemical Properties
- Solubility: The dihydrochloride salt form of the target compound improves water solubility compared to neutral analogs like Benzyl 4-aminopiperidine-1-carboxylate, which requires organic solvents for dissolution.
- Stability: Piperidine derivatives with acetyl bridges (e.g., 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride) exhibit higher hydrolytic stability than ester-containing analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate).
Biological Activity
1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride, with the CAS number 1803586-67-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Molecular Structure:
- Molecular Formula: C11H21Cl2N3O2
- Molecular Weight: 298.21 g/mol
- IUPAC Name: 1-[2-(4-aminopiperidin-1-yl)acetyl]pyrrolidin-2-one
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H21Cl2N3O2 |
| Molecular Weight | 298.21 g/mol |
| CAS Number | 1803586-67-5 |
| Purity | ≥ 95% |
Synthesis
The synthesis of 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one typically involves the reaction of 4-aminopiperidine with an acylating agent, followed by cyclization to form the pyrrolidin-2-one ring. Common solvents used in the process include dichloromethane and ethanol, often facilitated by catalysts such as triethylamine or pyridine .
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity and affect various signaling pathways. The precise mechanisms are context-dependent and require further investigation to fully elucidate.
Therapeutic Applications
Research indicates that this compound may have significant therapeutic potential in several areas:
- Neurodegenerative Diseases:
- Cancer Therapy:
- Antimicrobial Activity:
Case Study 1: GSK-3β Inhibition
In a study examining the structure-activity relationship (SAR) of piperidine derivatives, it was found that modifications leading to increased potency against GSK-3β resulted in compounds with IC50 values in the nanomolar range. This highlights the potential of 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one as a lead compound for further drug development targeting neurodegenerative diseases .
Case Study 2: Anticancer Activity
A series of analogs derived from this compound were tested against FaDu hypopharyngeal tumor cells, showing enhanced cytotoxic effects compared to standard treatments like bleomycin. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Q & A
Q. What are the recommended safety protocols for handling 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling powdered forms to avoid inhalation .
- First Aid Measures:
- Storage: Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizing agents) .
Q. How should researchers assess the stability of this compound under varying experimental conditions?
Answer:
- Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
- pH Sensitivity: Perform stability studies in buffers (e.g., ammonium acetate buffer, pH 6.5) at room temperature and 4°C, monitoring degradation via HPLC .
- Light Sensitivity: Store aliquots in amber vials and compare degradation rates under UV/visible light exposure using spectroscopic analysis .
Q. What preliminary analytical techniques are recommended for characterizing this compound?
Answer:
- Structural Confirmation: Use H/C NMR (DMSO-d6 or CDCl3) and high-resolution mass spectrometry (HRMS) .
- Purity Assessment: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare against reference standards (e.g., EP/BP impurity profiles) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for piperidine/pyrrolidinone derivatives?
Answer:
- Data Normalization: Compare studies using standardized units (e.g., LD50 in mg/kg) and adjust for differences in animal models or exposure routes .
- Mechanistic Studies: Conduct in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) to isolate organ-specific effects .
- Meta-Analysis: Apply computational tools (e.g., ICReDD’s reaction path search methods) to reconcile conflicting results via quantum chemical calculations .
Q. What experimental designs are optimal for studying the compound’s reactivity in nucleophilic or electrophilic reactions?
Answer:
- Kinetic Studies: Use stopped-flow spectroscopy to monitor reaction rates with model nucleophiles (e.g., thiols or amines) under controlled pH .
- Computational Modeling: Apply density functional theory (DFT) to predict reactive sites (e.g., acetyl or piperidinyl groups) and validate with LC-MS .
- Solvent Effects: Screen polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH) to assess reaction selectivity .
Q. How can impurity profiling be optimized for this compound during synthesis?
Answer:
- Synthetic Route Refinement: Use ICReDD’s feedback loop integrating experimental data with computational predictions to minimize byproducts (e.g., dimerization or oxidation products) .
- Advanced Chromatography: Employ UPLC-MS/MS with charged aerosol detection (CAD) for low-abundance impurities (e.g., diastereomers or hydrochloride salts) .
- Crystallography: Resolve impurity structures via single-crystal X-ray diffraction (SCXRD) to confirm stereochemical assignments .
Q. What strategies are effective in overcoming challenges in crystallizing this dihydrochloride salt?
Answer:
- Counterion Screening: Test alternative salts (e.g., trifluoroacetate) to improve crystal lattice stability .
- Solvent Gradients: Use slow evaporation in mixed solvents (e.g., EtOH/H2O) to promote nucleation .
- Temperature Ramping: Perform controlled cooling (0.1°C/min) from saturated solutions to optimize crystal growth .
Methodological Considerations
Q. Table 1: Key Analytical Parameters for Quality Control
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
